molecular formula C9H13N3 B12983105 1-isobutyl-1H-imidazo[1,2-b]pyrazole

1-isobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B12983105
M. Wt: 163.22 g/mol
InChI Key: PWFOYZJFDDWMLT-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-imidazo[1,2-b]pyrazole is an organic compound belonging to the class of heterocyclic compounds. This compound features a fused ring system consisting of an imidazole ring and a pyrazole ring.

Preparation Methods

The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole involves several steps, including selective functionalization and ring formation. One common method involves the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are followed by trapping with various electrophiles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-Isobutyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole and pyrazole rings.

Major products formed from these reactions include functionalized derivatives that can be further utilized in various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, when used as a drug candidate, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

1-Isobutyl-1H-imidazo[1,2-b]pyrazole can be compared with other similar compounds, such as:

Biological Activity

1-Isobutyl-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and immunology. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10_{10}H12_{12}N4_{4}, with a molecular weight of approximately 206.24 g/mol. The compound features an isobutyl group at the 1-position and exhibits a fused imidazole and pyrazole ring system, which contributes to its unique chemical properties and biological activities.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells. For instance, it interferes with pathways involving ERK1/2 and AKT phosphorylation, which are crucial for cell survival and proliferation .
  • Receptor Interaction : It interacts with various receptors that modulate cellular responses, potentially altering immune responses and promoting differentiation in myeloid cells .

Anticancer Effects

Numerous studies have highlighted the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines:

  • Cell Lines : The compound has demonstrated potent cytotoxic effects against HL-60 cells (human promyelocytic leukemia cells) and other cancer types such as breast cancer (MDA-MB-231) and liver cancer (HepG2) .
  • Mechanisms : The apoptotic effect is mediated through caspase activation and mitochondrial depolarization, indicating a robust mechanism for inducing cell death .

Immunomodulatory Effects

Research indicates that this compound can modulate immune responses by promoting the differentiation of immature myeloid cells into mature forms. This differentiation enhances antitumor immunity by restoring T-cell function .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on HL-60 Cells : A study demonstrated that treatment with this compound resulted in increased expression of differentiation markers and activation of apoptotic pathways. Specifically, the percentage of active caspase-3 positive cells increased significantly after treatment .
  • Comparative Analysis : In comparative assays with other compounds such as indole derivatives, this compound showed superior solubility and bioactivity profiles, suggesting its potential as a lead compound in drug development .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in HL-60 and other cancer cell lines
ImmunomodulationPromotes differentiation of myeloid cells to enhance antitumor immunity
Enzyme InhibitionInhibits pathways involving ERK1/2 and AKT phosphorylation

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-methylpropyl)imidazo[1,2-b]pyrazole

InChI

InChI=1S/C9H13N3/c1-8(2)7-11-5-6-12-9(11)3-4-10-12/h3-6,8H,7H2,1-2H3

InChI Key

PWFOYZJFDDWMLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=CC=N2

Origin of Product

United States

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